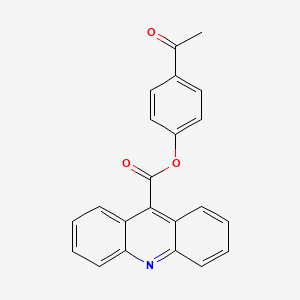
4-Acetylphenyl acridine-9-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Acetylphenyl acridine-9-carboxylate is a complex organic compound characterized by its unique structure, which includes an acridine core substituted with an acetylphenyl group at the 4-position and a carboxylate group at the 9-position. This compound is part of the acridine family, known for their diverse applications in various fields such as chemistry, biology, and medicine .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acetylphenyl acridine-9-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 4-acetylphenylamine with acridine-9-carboxylic acid under acidic conditions. The reaction is often carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
化学反応の分析
Types of Reactions
4-Acetylphenyl acridine-9-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H2O2) to form corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in alkaline media.
Reduction: Sodium borohydride (NaBH4) in ethanol.
Substitution: Amines or thiols in the presence of a base such as triethylamine (TEA).
Major Products
Oxidation: Quinones.
Reduction: Reduced acridine derivatives.
Substitution: Substituted acridine derivatives.
科学的研究の応用
4-Acetylphenyl acridine-9-carboxylate has a wide range of applications in scientific research:
Biology: Acts as a fluorescent probe for studying biological systems due to its chemiluminescent properties.
Medicine: Investigated for its potential anticancer properties, particularly in targeting DNA and inhibiting topoisomerase enzymes.
Industry: Utilized in the development of dyes and pigments due to its stable chromophore structure
作用機序
The mechanism of action of 4-Acetylphenyl acridine-9-carboxylate involves its interaction with biological macromolecules such as DNA. The compound intercalates into the DNA strands, disrupting the normal function of the DNA and inhibiting enzymes like topoisomerase. This leads to the inhibition of DNA replication and transcription, ultimately causing cell death in cancer cells .
類似化合物との比較
Similar Compounds
Acridine Orange: A well-known acridine derivative used as a nucleic acid-selective fluorescent cationic dye.
Amsacrine: An acridine derivative used as an antineoplastic agent.
Quinacrine: Another acridine derivative with antimalarial and anticancer properties.
Uniqueness
4-Acetylphenyl acridine-9-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its acetylphenyl group enhances its ability to intercalate into DNA, making it a potent candidate for anticancer research .
特性
CAS番号 |
63462-91-9 |
|---|---|
分子式 |
C22H15NO3 |
分子量 |
341.4 g/mol |
IUPAC名 |
(4-acetylphenyl) acridine-9-carboxylate |
InChI |
InChI=1S/C22H15NO3/c1-14(24)15-10-12-16(13-11-15)26-22(25)21-17-6-2-4-8-19(17)23-20-9-5-3-7-18(20)21/h2-13H,1H3 |
InChIキー |
HYLDMKDBHHBQLI-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=CC=C(C=C1)OC(=O)C2=C3C=CC=CC3=NC4=CC=CC=C42 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


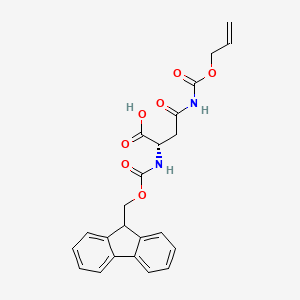
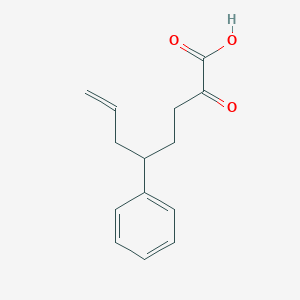
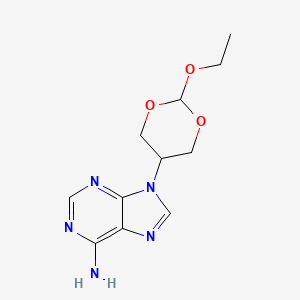
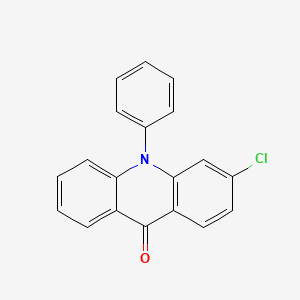
![Isopropyl 4'-methyl-4-((7aS)-2-oxooctahydro-1H-benzo[d]imidazol-1-yl)-[1,4'-bipiperidine]-1'-carboxylate](/img/structure/B12930061.png)
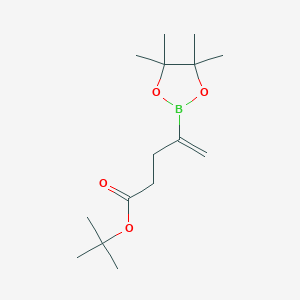
![N-(2-Aminophenyl)-4-[2-(1H-indazol-1-yl)ethyl]benzamide](/img/structure/B12930064.png)
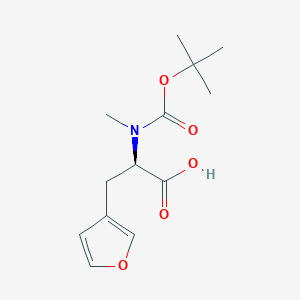
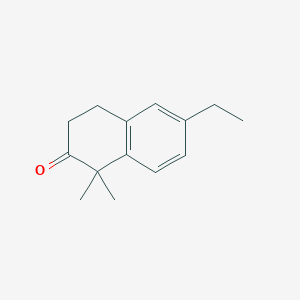


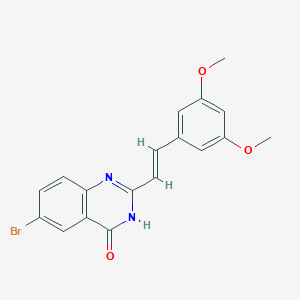
![(1S,4S,6R)-1-Methyl-4-((Z)-6-methylhepta-2,5-dien-2-yl)-7-oxabicyclo[4.1.0]heptane](/img/structure/B12930112.png)
![tert-Butyl 4-(((4-fluorobenzo[d]isoxazol-3-yl)oxy)methyl)piperidine-1-carboxylate](/img/structure/B12930123.png)
